molecular formula C23H20N2O5 B214499 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Cat. No. B214499
M. Wt: 404.4 g/mol
InChI Key: HOVRWLNQDZMXOA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit several interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is not yet fully understood. However, it is believed that this compound may work by interacting with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has several interesting biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful for treating certain types of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in lab experiments is its high purity. This compound is highly pure and suitable for use in a wide range of scientific research applications. However, one limitation of using this compound is its complex synthesis method, which requires a high degree of expertise to carry out successfully.

Future Directions

There are several future directions for research on 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile. One possible direction is to investigate the potential applications of this compound in the treatment of inflammatory conditions. Another possible direction is to study the mechanism of action of this compound in more detail, in order to gain a better understanding of how it interacts with cellular signaling pathways. Additionally, further research could be carried out to investigate the potential applications of this compound in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis method for 4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the reaction of several different chemical compounds. This process is complex and requires a high degree of expertise to carry out successfully. However, the resulting compound is highly pure and suitable for use in scientific research.

Scientific Research Applications

4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit several interesting biochemical and physiological effects, making it a promising candidate for further investigation.

properties

Product Name

4-{3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

4-[3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-2-oxoindol-1-yl]butanenitrile

InChI

InChI=1S/C23H20N2O5/c24-11-3-4-12-25-19-6-2-1-5-18(19)23(28,22(25)27)14-17(26)9-7-16-8-10-20-21(13-16)30-15-29-20/h1-2,5-10,13,28H,3-4,12,14-15H2/b9-7+

InChI Key

HOVRWLNQDZMXOA-VQHVLOKHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC#N)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Origin of Product

United States

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